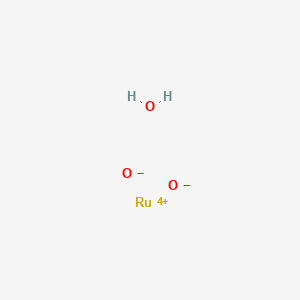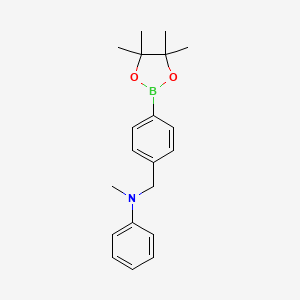
ruthenium(IV)oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ruthenium(IV)oxide hydrate, also known as hydrous ruthenium oxide or ruthenium dioxide hydrate, is a highly insoluble and thermally stable compound. It is represented by the chemical formula RuO₂·xH₂O. This compound is known for its dark purple (nearly black) crystalline appearance and its significant capacity to store charge in aqueous solutions . This compound is widely used in various applications due to its unique properties, including high electrical conductivity and exceptional catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: ruthenium(IV)oxide hydrate is typically prepared by the oxidation of ruthenium trichloride. The process involves heating ruthenium metal in an oxygen-rich atmosphere until it reaches high temperatures, resulting in the formation of ruthenium oxide . Another method involves chemical vapor transport using oxygen as the transport agent to obtain nearly stoichiometric single crystals of RuO₂ .
Industrial Production Methods: In industrial settings, ruthenium oxide films can be prepared by chemical vapor deposition (CVD) from volatile ruthenium compounds . This method is favored for its ability to produce high-purity and uniform films, which are essential for various applications such as supercapacitors and catalysts.
Chemical Reactions Analysis
Types of Reactions: ruthenium(IV)oxide hydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include ruthenium tetroxide (RuO₄) from oxidation and various ruthenium complexes from reduction and substitution reactions .
Scientific Research Applications
ruthenium(IV)oxide hydrate has a wide range of scientific research applications across various fields:
Chemistry:
Supercapacitors: Due to its high charge transfer capability, it is an active material in supercapacitors, enhancing their performance and energy storage capacity.
Biology and Medicine:
Antitumor Activity: Ruthenium complexes have shown remarkable antitumor activity, making them potential candidates for cancer therapy.
Industry:
Electrochemical Applications: this compound is used in the coating of titanium anodes and in the preparation of resistors
Mechanism of Action
The mechanism of action of ruthenium(IV)oxide hydrate involves its interaction with various molecular targets and pathways:
Catalytic Activity: In catalytic reactions, ruthenium oxide facilitates the transfer of electrons, enhancing the rate of oxidation and reduction reactions.
Antitumor Mechanism: Ruthenium complexes exert their antitumor effects by binding to DNA and disrupting its function, leading to cell death.
Comparison with Similar Compounds
ruthenium(IV)oxide hydrate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
oxygen(2-);ruthenium(4+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Ru/h1H2;;;/q;2*-2;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVJXDGVHLPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[Ru+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)



![(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol](/img/structure/B7947292.png)

![2-hydroxy-2-oxoacetate;hydroxy-[(1S)-1-phenylethyl]azanium](/img/structure/B7947297.png)






![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate](/img/structure/B7947344.png)
